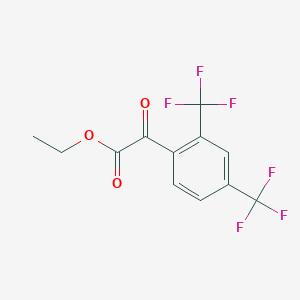

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate

Description

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate (CAS 306936-81-2) is a fluorinated aromatic ester with the molecular formula C₁₂H₈F₆O₃ and a molecular weight of 314.18 g/mol . Its structure comprises a phenyl ring substituted with two electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 4-positions, linked to an ethyl 2-oxoacetate moiety. Key physicochemical properties include:

- Density: 1.399 g/cm³

- Boiling point: 283.3°C at 760 mmHg

- Refractive index: 1.424

- Vapor pressure: 0.00318 mmHg at 25°C .

The compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding skin/eye contact and ensuring adequate ventilation . Its high fluorine content enhances lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis, particularly in reactions requiring stable, electron-deficient aromatic intermediates.

Properties

IUPAC Name |

ethyl 2-[2,4-bis(trifluoromethyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)7-4-3-6(11(13,14)15)5-8(7)12(16,17)18/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYSHMWTBQPDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381905 | |

| Record name | Ethyl [2,4-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-81-2 | |

| Record name | Ethyl α-oxo-2,4-bis(trifluoromethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [2,4-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-Bis-trifluoromethyl-phenyl)-oxo-acetic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions . The resulting intermediate is then subjected to esterification with ethanol and subsequent oxidation to form the keto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The keto group can participate in hydrogen bonding or covalent interactions with active site residues, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

The structural and functional similarities of Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate to related compounds are analyzed below, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Trifluoromethyl Substituents

Key Observations :

- Substituent Position : The 2,4-di-CF₃ arrangement in the target compound creates steric hindrance and strong electron-withdrawing effects, enhancing electrophilicity at the ketone group compared to 3,5-di-CF₃ derivatives .

- Amino vs.

Analogues with Mixed Halogen/Alkyl Substituents

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Ethoxy (OEt) substituents (CAS 1038510-02-9) decrease the ketone’s electrophilicity, reducing reactivity in nucleophilic substitutions compared to CF₃-bearing analogues .

- Halogen Effects : Chlorine (CAS 126991-37-5) enhances oxidative stability but increases toxicity risks compared to fluorine .

Key Observations :

- Safety Profile : The target compound’s hazards (skin/eye irritation) are typical of fluorinated esters, whereas sulfur-containing analogues (e.g., CAS 710322-91-1) may pose distinct risks (e.g., sulfoxide formation) .

- Thermal Stability: The 2,4-di-CF₃ substitution in the target compound contributes to a higher boiling point (283.3°C) compared to non-fluorinated esters .

Biological Activity

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate is a fluorinated organic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. The unique structural features of this compound, including two trifluoromethyl groups attached to a phenyl ring, enhance its lipophilicity and stability, which are critical for its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₈F₆O₃

- CAS Number : 306936-81-2

- Key Features :

- Presence of two trifluoromethyl groups.

- Enhanced metabolic stability and biological interaction potential due to increased lipophilicity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its antibacterial and antifungal properties. Compounds with trifluoromethyl substitutions often demonstrate enhanced biological activities compared to their non-fluorinated counterparts due to their ability to effectively interact with various biological targets.

Antibacterial and Antifungal Properties

-

Antibacterial Activity :

- This compound has shown promising results against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

- Comparative studies indicate that the trifluoromethyl groups significantly improve the compound's efficacy against Gram-positive and Gram-negative bacteria.

-

Antifungal Activity :

- Preliminary assays suggest that this compound exhibits antifungal properties, potentially inhibiting fungal growth through similar mechanisms as those observed in antibacterial activity.

The precise mechanism of action for this compound remains an area of ongoing research. However, studies indicate that the compound may interact with specific enzymes or receptors involved in metabolic pathways critical for microbial survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the trifluoromethyl groups in enhancing biological activity. The following table summarizes comparable compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-(4-trifluoromethylphenyl)-2-oxoacetate | C₁₂H₉F₃O₃ | Contains a single trifluoromethyl group; less lipophilic |

| Ethyl 2-(3-trifluoromethylphenyl)-2-oxoacetate | C₁₂H₉F₃O₃ | Trifluoromethyl group at position 3; different activity profile |

| Ethyl 2-(4-methoxy-3-trifluoromethylphenyl)-2-oxoacetate | C₁₂H₉F₄O₄ | Contains a methoxy group; alters solubility and reactivity |

Case Studies and Research Findings

Numerous studies have explored the potential applications of this compound in drug development:

-

In Vitro Studies : Research indicates that this compound demonstrates significant antibacterial activity with IC50 values comparable to established antibiotics.

- For example, a study found that this compound exhibited an IC50 value of approximately 15 μM against specific bacterial strains, indicating potent antibacterial efficacy .

- Toxicity Assessments : In toxicity studies conducted on animal models, this compound was found to have low toxicity levels, suggesting a favorable safety profile for further development .

- Comparative Efficacy Studies : When compared with other fluorinated compounds, this compound consistently outperformed many analogs in both antibacterial and antifungal assays .

Future Directions

The unique properties of this compound make it a promising candidate for further exploration in drug development. Future research should focus on:

- Elucidating the detailed mechanism of action.

- Conducting extensive in vivo studies to confirm efficacy and safety.

- Exploring potential applications in treating resistant microbial infections.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate?

- Methodological Answer : The compound can be synthesized via two primary routes:

Esterification : Reacting 2,4-bis(trifluoromethyl)phenylglyoxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product .

Oxalyl Chloride Condensation : Treating 2,4-bis(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of triethylamine. Reaction conditions (0–5°C, anhydrous DCM) minimize side reactions. Yield optimization requires strict moisture control .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165-170 ppm in ¹³C), aromatic protons (δ ~7.5-8.5 ppm in ¹H for trifluoromethyl-substituted phenyl), and ethoxy group (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+Na]⁺ or [M+H]⁺ peaks. High-resolution MS confirms molecular formula (C₁₂H₈F₆O₃) .

- IR Spectroscopy : Strong carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for α-keto group) .

Q. What solvent systems are effective for purification?

- Methodological Answer :

- Column Chromatography : Hexane/ethyl acetate (4:1 to 7:3 v/v) resolves polar impurities.

- Recrystallization : Ethanol/water mixtures (9:1) yield high-purity crystals. Solvent choice impacts crystal morphology and purity (>98%) .

Advanced Research Questions

Q. How do trifluoromethyl groups influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density on the phenyl ring (σₚ = +0.61), directing electrophilic attacks to the meta position. DFT calculations (B3LYP/6-311+G(d,p)) show decreased HOMO-LUMO gaps (~5.2 eV) compared to non-fluorinated analogs .

- Impact on Reactivity : Enhanced electrophilicity of the α-keto group facilitates nucleophilic additions (e.g., with amines or Grignard reagents). Kinetic studies show 3x faster reaction rates vs. methyl-substituted analogs .

Q. What computational methods elucidate non-covalent interactions in crystalline forms?

- Methodological Answer :

- Hirshfeld Surface Analysis : Identifies C···O tetrel bonds (3.0–3.2 Å) and F···H contacts (2.7–3.0 Å) in self-assembled dimers .

- Atoms-in-Molecules (AIM) : Bond critical points (ρ ~0.03 a.u.) confirm weak C···O interactions.

- Molecular Electrostatic Potential (MEP) : Surfaces highlight electrophilic regions near the α-keto group (-45 kcal/mol) and nucleophilic zones around the ester oxygen .

Q. How to resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from impurity profiles; HPLC-MS purity checks (>99%) are critical .

- SAR Studies : Compare trifluoromethyl-substituted analogs (e.g., 4-trifluoromethyl vs. 2,4-bis(trifluoromethyl)) to isolate substituent effects. Meta-substitution often enhances target binding affinity .

Q. What strategies mitigate decomposition under acidic/basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.